1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

Description

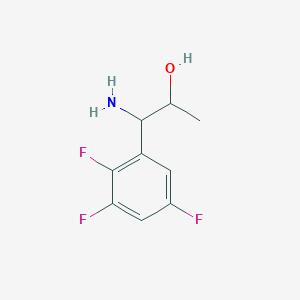

1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a fluorinated amino alcohol with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol . Its structure features a 2,3,5-trifluorophenyl group attached to a propan-2-ol backbone with an amino substituent. This compound is primarily used in laboratory settings, though commercial availability has been discontinued for common quantities (e.g., 1g, 5g, 10g) . Its stereoisomeric form, (1S,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol, has been cataloged with a purity ≥95% .

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3 |

InChI Key |

LRMAGCKWKKMWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Ketone Precursors

One common method involves the enantioselective reduction of a trifluorophenyl-substituted ketone to the corresponding amino alcohol. This can be achieved using chiral reducing agents or catalytic hydrogenation:

- Chiral borane-mediated reduction: For example, β-amino-α-trifluoromethyl alcohols have been synthesized via enantioselective borane reductions using β-chlorodiisopinocampheylborane (DIP-Cl), achieving high enantiomeric excess (up to 96% ee).

- Catalytic asymmetric hydrogenation: Transition metal catalysts with chiral ligands reduce the ketone under controlled temperature and pressure, affording the desired stereochemistry.

Epoxide Ring-Opening with Amines

The synthesis can also proceed via the ring opening of an enantiomerically pure trifluorophenyl-substituted oxirane with nucleophilic amines such as sodium azide followed by reduction:

Condensation with Protecting Groups

To stabilize reactive intermediates during synthesis, protecting groups such as t-butyloxycarbonyl (Boc) are employed on the amino group:

- The amino group is temporarily protected to prevent side reactions during condensation or reduction steps.

- After the desired transformations, the protecting group is removed under mild acidic conditions to yield the free amino alcohol.

Process Example from Related Amino Alcohol Synthesis

While direct patents or literature on 1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL are limited, analogous processes for related amino alcohols provide insight. For instance, the preparation of (S)-2-amino-1-propanol involves:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of (S)-1-methoxy-2-propylamine with aqueous HCl (30-40%) | Reflux at 100 °C for 15-48 hours or autoclave at >80 °C, 3-45 bar | Formation of amino alcohol hydrochloride |

| 2 | Distillation of water to isolate viscous oil-like amino alcohol hydrochloride | Atmospheric pressure or reduced pressure | Concentrated amino alcohol salt |

| 3 | Neutralization with inorganic base to pH >10 | Use of NaOH or similar base | Free amino alcohol obtained |

| 4 | Purification by azeotropic distillation with organic solvents | Use of xylene and polyglycol ethers | Isolated pure amino alcohol |

This multistep process ensures high purity and enantiomeric excess, adaptable for trifluorophenyl-substituted analogs.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric borane reduction | β-chlorodiisopinocampheylborane, trifluorophenyl ketone | Mild temperature, inert atmosphere | High stereoselectivity, high ee | Requires chiral reagents, cost |

| Epoxide ring-opening | Trifluorophenyl oxirane, sodium azide, Pd/C | Ethanol solvent, hydrogenation | Preserves stereochemistry, modular | Multi-step, azide handling safety |

| Condensation with Boc protection | Boc-protected amine, trifluorophenyl aldehyde/ketone | Controlled pH, temperature | Protects amino group, high yield | Additional deprotection step |

| Acid-catalyzed hydrolysis of methoxy precursors | Methoxy-propylamine, aqueous HCl | Reflux or autoclave, 15-60 h | Scalable, well-studied | Long reaction times, harsh conditions |

Research Findings and Optimization

- Studies emphasize the importance of temperature control and reaction time to optimize yield and stereoselectivity, especially in acid-catalyzed hydrolysis or reduction steps.

- Use of azeotropic distillation with solvents such as xylene and polyglycol ethers enhances purification efficiency.

- Protecting groups like Boc improve reaction specificity and reduce side products during condensation and reduction.

- Enantiomeric purity is critical; methods achieving >95% ee are preferred for pharmaceutical applications.

Chemical Reactions Analysis

1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Pharmaceutical Applications

Drug Development

This compound serves as a crucial intermediate in synthesizing drugs targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further pharmacological exploration. Research indicates that compounds with similar structures can modulate enzyme activities and influence biochemical pathways, suggesting potential therapeutic benefits in treating conditions such as depression and anxiety disorders.

Case Study: Neurotransmitter Modulation

A study exploring the interactions of 1-amino-1-(2,3,5-trifluorophenyl)propan-2-OL with specific receptors demonstrated its ability to enhance neurotransmitter synthesis. This modulation can lead to improved synaptic transmission, which is critical in managing neurological conditions. Such findings warrant further investigation into its efficacy as a therapeutic agent.

Enzyme Interaction Studies

Research has shown that this compound can bind to specific enzymes and receptors involved in neurotransmitter pathways. This interaction can lead to enhanced activity of certain enzymes critical for neurotransmitter synthesis, thereby influencing various physiological processes .

Potential Antitumor Activity

Similar compounds have exhibited antitumor properties by inhibiting specific kinases associated with cancer cell proliferation. The structural similarities suggest that this compound may also possess similar anticancer effects, making it a candidate for oncology research.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Chemical Differences

The compound is compared below with (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6), a closely related analog .

Key Observations:

Substituent Effects :

- The 2,3,5-trifluorophenyl group in the target compound introduces electron-withdrawing fluorine atoms at three positions, likely enhancing metabolic stability and altering solubility .

- The 4-(trifluoromethylthio)phenyl group in the analog adds a sulfur atom and a trifluoromethyl group, which may increase lipophilicity and influence binding affinity in pharmacological contexts .

Stereochemical Impact: The (1S,2S) vs.

Physicochemical Properties :

- While the target compound’s exact melting/boiling points are unspecified, its simpler fluorinated structure likely results in lower molecular weight and reduced steric hindrance compared to the sulfur-containing analog.

Research and Application Context

- Discontinued Availability : The target compound’s discontinuation in standard quantities (1g, 5g, etc.) may limit its current research utility compared to analogs like the Parchem product, which remains available .

- Potential Applications: Fluorinated amino alcohols are often intermediates in synthesizing pharmaceuticals or agrochemicals. The trifluorophenyl group is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier . The sulfur-containing analog’s trifluoromethylthio group is a rare motif but could enhance redox activity or metal-binding properties .

Biological Activity

1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL (commonly referred to as TFPA) is a chiral compound notable for its unique structural features that contribute to its biological activity. This compound is characterized by the presence of an amino group and a trifluorophenyl moiety, which enhances its interactions with various biological targets. Understanding the biological activity of TFPA is crucial for its potential applications in medicinal chemistry, particularly in treating neurological and cardiovascular disorders.

- Molecular Formula : C₈H₈F₃NO

- Molecular Weight : 205.18 g/mol

- Density : 1.334 g/cm³

- Boiling Point : Approximately 278.1 °C

The trifluorophenyl group significantly influences the compound's pharmacological properties by improving binding affinity to receptors and enzymes involved in neurotransmitter systems.

TFPA's mechanism of action involves several key interactions:

- Enzyme Modulation : The compound can modulate enzyme activities, influencing biochemical pathways critical for neurotransmitter synthesis and signal transduction.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, potentially leading to alterations in cellular signaling pathways and physiological responses.

Biological Activity Overview

Research indicates that TFPA exhibits significant biological activity across multiple contexts:

Neuropharmacological Effects

Studies have shown that compounds with similar structures can influence neurotransmitter systems, which may be relevant for treating conditions such as depression and anxiety disorders. TFPA's ability to stabilize microtubules has been linked to neuroprotective effects in models of neurodegeneration .

Case Studies

- Microtubule Stabilization : In a study examining microtubule stabilization, TFPA demonstrated the ability to increase levels of acetylated α-tubulin (AcTub) in cellular assays. This effect suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's disease (AD), where microtubule dynamics are disrupted .

- Pharmacokinetics : Research on pharmacokinetic properties indicated that TFPA has favorable brain penetration and oral bioavailability, making it a promising candidate for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the trifluorophenyl group can lead to variations in biological activity:

- Fluoro Substituents : The presence of fluoro substituents at specific positions on the phenyl ring enhances binding affinity and biological activity .

- Amino Group Role : The amino group facilitates incorporation into metabolic pathways, enhancing overall efficacy in biological systems.

Applications in Medicinal Chemistry

TFPA is being investigated for its potential applications in:

- Neurological Disorders : Targeting neurotransmitter systems for conditions such as depression and anxiety.

- Cardiovascular Disorders : Exploring its effects on vascular biology and potential cardioprotective properties.

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 205.18 g/mol |

| Density | 1.334 g/cm³ |

| Boiling Point | ~278.1 °C |

| Biological Activity | Neuropharmacological effects |

| Mechanism of Action | Enzyme modulation, receptor binding |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-1-(2,3,5-trifluorophenyl)propan-2-OL, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via reductive amination of 2,3,5-trifluorophenylacetone using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structural integrity via H/C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS). Challenges include managing fluorine-induced steric hindrance during synthesis .

Q. How can stereochemical configuration be determined for this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol 80:20) or X-ray crystallography (if single crystals are obtainable) are gold-standard methods. Computational modeling (DFT calculations for energy minimization of enantiomers) can complement experimental data. For intermediates, Mosher’s acid derivatization followed by F NMR analysis may resolve stereochemical ambiguities .

Q. What spectroscopic techniques are critical for characterizing fluorinated aromatic moieties in this compound?

- Methodological Answer : F NMR (376 MHz, CDCl3) is essential to confirm the fluorine substitution pattern (e.g., coupling constants for 2,3,5-trifluorophenyl groups). FT-IR can identify N-H and O-H stretches (3200–3500 cm). Mass spectrometry (ESI-MS) should detect [M+H] peaks, with isotopic patterns confirming fluorine presence .

Advanced Research Questions

Q. How does the electron-withdrawing effect of trifluorophenyl groups influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The trifluorophenyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in SN2 reactions. Kinetic studies (e.g., monitoring reaction rates with varying solvents like DMF vs. THF) and Hammett plots (using σ values for fluorine substituents) can quantify electronic effects. Computational tools (Gaussian 09, MP2/6-311G**) may predict charge distribution .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) to induce stereocontrol. Low-temperature conditions (−78°C) and aprotic solvents (e.g., dichloromethane) minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC and compare with circular dichroism (CD) spectra .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products (e.g., oxidation at the propanolamine moiety). Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis resistance. Use molecular dynamics simulations (AMBER) to predict binding stability in biological matrices .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., GPCRs)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., β2-adrenergic receptor, PDB ID: 2RH1). Validate predictions with surface plasmon resonance (SPR) binding assays. QSAR models (using descriptors like logP, polar surface area) can correlate structural features with activity .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) across studies may arise from fluorine’s steric effects. Optimization via DoE (Design of Experiments) with variables like reaction time, temperature, and borane equivalents is advised .

- Chiral Resolution Challenges : Conflicting ee values (e.g., 85% vs. 92%) in biocatalytic vs. chemical methods necessitate cross-validation using multiple analytical techniques (e.g., NMR chiral shift reagents + HPLC) .

Safety and Handling

- Precautions : Use fume hoods and nitrile gloves due to potential skin/eye irritation (GHS Category 2). Store at 2–8°C in amber vials to prevent photodegradation. Avoid inhalation of fine powders (OSHA HCS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.